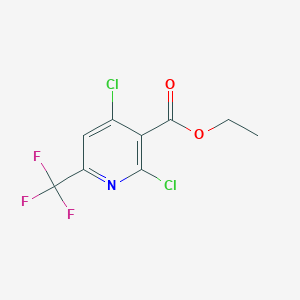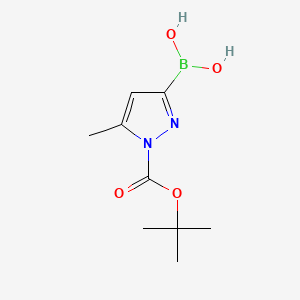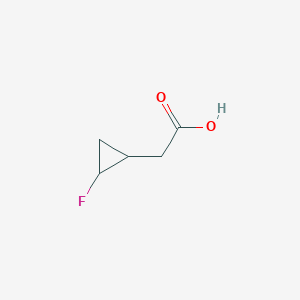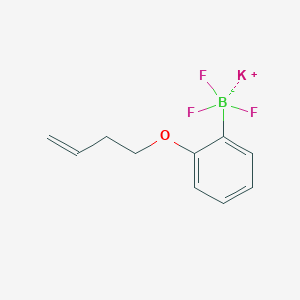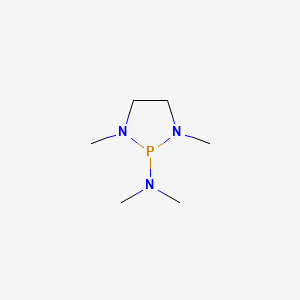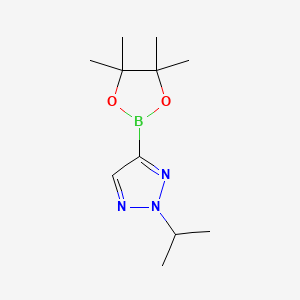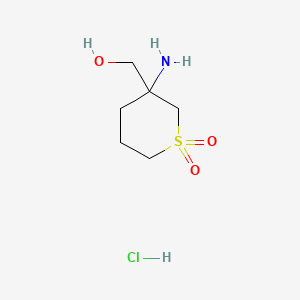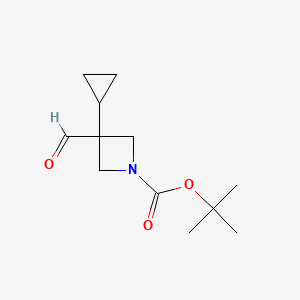
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylcarbinol under basic conditions. The reaction typically proceeds as follows:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Cyclopropylation: The intermediate is then reacted with cyclopropylcarbinol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the cyclopropyl group.
Formylation: Finally, the cyclopropylated intermediate is treated with a formylating agent such as formic acid or formyl chloride to introduce the formyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymethylazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets, increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
Tert-butyl 3-formylazetidine-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less stable.
Tert-butyl 3-cyclopropylazetidine-1-carboxylate: Lacks the formyl group, reducing its reactivity and potential biological activity.
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical reactivity and biological properties.
Uniqueness
Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the formyl group provides a reactive site for covalent interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
2837688-35-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChIキー |
PEZVBJKPOYUZMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
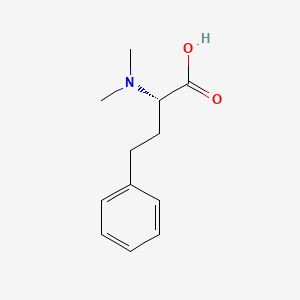
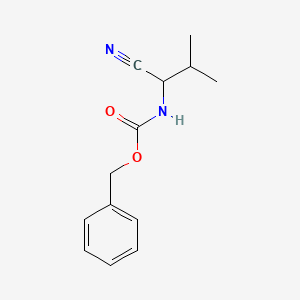
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
